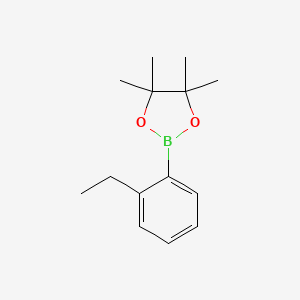

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a 2-ethylphenyl moiety at the boron center. These compounds are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and tunable electronic properties .

Properties

IUPAC Name |

2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYRLTVCNLGXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation of 2-Bromoethylbenzene Followed by Borylation

- Step 1: 2-Bromoethylbenzene is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

- Step 2: The solution is cooled to low temperature (typically -78 °C).

- Step 3: A strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the corresponding aryllithium intermediate.

- Step 4: After stirring at low temperature for 1–2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a boronate ester reagent) is added.

- Step 5: The reaction mixture is gradually warmed to room temperature and stirred overnight.

- Step 6: The reaction is quenched with water or methanol, followed by extraction with organic solvents (e.g., dichloromethane or ethyl acetate).

- Step 7: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate and concentrated under reduced pressure.

- Step 8: The crude product is purified by silica gel column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.

Typical Yields: 60–86% depending on substrate purity and reaction scale.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 2-Bromoethylbenzene | 1 equiv |

| Base | n-Butyllithium (1.6–2.5 M in hexane) | 1.1–1.2 equiv |

| Solvent | Anhydrous THF | ~100 mL per 20 mmol substrate |

| Temperature | -78 °C (lithiation), then room temperature | Stirring times: 1–2 h at -78 °C, overnight at RT |

| Boronate reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.1 equiv |

| Workup | Quench with water or methanol, extraction with DCM or EtOAc | Drying with MgSO4 or Na2SO4 |

| Purification | Silica gel chromatography | Eluent: hexane or hexane/ethyl acetate |

| Yield | 60–86% | Depends on scale and substrate purity |

Alternative Preparation via Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

Though less common for this specific compound, palladium-catalyzed borylation of aryl bromides with pinacolborane or pinacolboronate esters is a known method for preparing aryl boronic esters.

- Aryl bromide (e.g., 2-bromoethylbenzene) is reacted with pinacolborane or pinacolboronate in the presence of a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0).

- Base such as potassium acetate is used.

- Reaction is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF).

- The mixture is heated under reflux for several hours (e.g., 5 hours).

- After completion, the mixture is cooled, solvent removed under reduced pressure, and product extracted and purified.

Yields: Typically moderate to good (50–75%).

Notes on Reaction Optimization and Purification

- Temperature Control: Maintaining low temperatures during lithiation is critical to avoid side reactions and decomposition.

- Inert Atmosphere: Use of nitrogen or argon atmosphere prevents oxidation of sensitive intermediates.

- Purification: Silica gel chromatography with non-polar eluents (hexane) is effective for isolating pure boronic esters.

- Reaction Time: Extended stirring at room temperature after borylation ensures complete conversion.

- Quenching: Careful quenching with methanol or water avoids hydrolysis of the boronic ester.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation + Boronate Addition | 2-Bromoethylbenzene + n-BuLi (1.6–2.5 M) in THF, -78 °C, then 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT overnight | 60–86 | Most common, high yield, requires low temp control |

| Pd-Catalyzed Borylation | 2-Bromoethylbenzene + pinacolborane + Pd(PPh3)4 + KOAc in DMF, reflux 5 h | 50–75 | Alternative, mild conditions, needs Pd catalyst |

Research Findings and Analytical Data

- NMR Characterization: The product typically shows characteristic signals for the pinacol boronate methyl groups (~1.3 ppm, singlet, 12H) and aromatic protons consistent with the 2-ethylphenyl moiety.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight of 2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Purity: HPLC purity often >95% after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Substitution: The ethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry. Its utility is particularly noted in the synthesis of boron-containing compounds which are crucial for various chemical transformations.

Key Reactions:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are foundational in constructing complex organic molecules.

- Boronate Esters Formation : The compound can be converted into boronate esters that are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

In drug discovery, 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in enhancing drug efficacy and selectivity.

Applications:

- Boron-Based Pharmaceuticals : The compound is used to create novel boron-based drugs that exhibit improved biological activity against various diseases.

- Cholinesterase Inhibitors : Research indicates potential applications in developing cholinesterase inhibitors for treating Alzheimer’s disease. Studies have shown that compounds derived from this dioxaborolane can effectively inhibit acetylcholinesterase activity .

Material Science

This dioxaborolane is also employed in developing advanced materials due to its unique chemical properties.

Material Applications:

- Polymers and Coatings : It is used to synthesize polymers that exhibit enhanced thermal stability and mechanical properties.

- Nanomaterials : The compound aids in the fabrication of nanomaterials that can be utilized in electronics and photonics.

Environmental Chemistry

The compound contributes to environmentally friendly processes aimed at minimizing waste and enhancing sustainability.

Green Chemistry Applications:

- Sustainable Synthesis : Its use in synthetic pathways reduces the environmental impact of chemical processes by minimizing hazardous waste.

- Catalysis : It serves as a catalyst in reactions that promote green chemistry principles.

Analytical Chemistry

In analytical applications, this compound aids in the detection and quantification of specific compounds.

Analytical Techniques:

- Chromatography : The compound is used as a derivatizing agent to enhance the detectability of analytes in complex mixtures.

- Spectroscopic Methods : Its derivatives are analyzed using NMR and mass spectrometry for structural elucidation.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophiles. This reactivity is harnessed in various synthetic applications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent on the phenyl ring significantly influences the compound’s reactivity, solubility, and stability. Key analogs include:

Key Observations:

- Steric Effects : Ortho-substituted derivatives (e.g., 2-ethylphenyl) exhibit moderate steric hindrance, slowing transmetalation in cross-coupling reactions compared to para-substituted analogs .

- Electronic Effects : Electron-donating groups (e.g., ethyl, methoxy) stabilize the boron center, reducing hydrolysis rates. Conversely, electron-withdrawing groups (e.g., Cl, ethynyl) enhance electrophilicity but may decrease shelf life .

Stability and Reactivity

- Hydrolysis Resistance: Alkyl-substituted derivatives (e.g., ethyl, methyl) exhibit superior stability in aqueous media compared to halogenated analogs.

- Thermal Stability : Methyl and ethyl substituents enhance thermal resilience (decomposition >200°C), while ethynyl groups lower decomposition thresholds (~150°C) .

Biological Activity

Overview

2-(2-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity and utility in various chemical reactions. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research.

- IUPAC Name : this compound

- Molecular Formula : C14H21BO2

- Molecular Weight : 232.13 g/mol

- CAS Number : 1075719-87-7

The biological activity of this compound primarily revolves around its role as a reagent in cross-coupling reactions such as the Suzuki–Miyaura coupling. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.

- Transmetalation : The organoboron compound transfers its organic group to the palladium complex.

- Reductive Elimination : This step regenerates the palladium catalyst while forming a new carbon-carbon bond.

These reactions are crucial for synthesizing complex organic molecules that may exhibit biological activity.

Anticancer Activity

Recent studies have indicated that organoboron compounds like this compound possess potential anticancer properties. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation .

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound:

- Study Findings : In vitro assays have shown that dioxaborolane derivatives can inhibit the growth of certain bacterial strains. This activity is believed to stem from their ability to disrupt bacterial cell membranes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and applications of this compound compared to other similar organoboron compounds:

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| This compound | Anticancer and antimicrobial | Organic synthesis and drug development |

| Phenylboronic acid | Moderate antibacterial | Synthesis of biaryl compounds |

| 4-Methylphenylboronic acid | Limited anticancer | Cross-coupling reactions |

Q & A

Q. What are the optimized synthetic routes for 2-(2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the reaction between 2-ethylphenyl halides and bis(pinacolato)diboron (B₂pin₂). Key parameters include:

- Temperature : 80–100°C in inert atmosphere (argon/nitrogen).

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.

- Base : Potassium acetate (KOAc) or Cs₂CO₃ to neutralize HX byproducts.

Purification involves column chromatography (hexane/ethyl acetate) or recrystallization. Yield optimization requires precise stoichiometric ratios (halide:B₂pin₂ = 1:1.2) and catalyst loading (1–5 mol%) .

Q. How is this compound characterized, and what spectroscopic data are critical?

- Methodological Answer : Essential characterization tools:

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronate ester formation.

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 2.6–2.8 ppm for CH₂).

- X-ray Crystallography : Resolves bond angles (e.g., B–O bond ~1.36 Å) and steric effects from the ethyl substituent .

Compare data with literature to validate purity (>95%) and structural integrity .

Q. What are the solubility and storage recommendations for this boronate ester?

- Methodological Answer :

- Solubility : Highly soluble in THF, dichloromethane (DCM), and ethyl acetate; sparingly soluble in water.

- Storage : Under argon at –20°C in amber vials to prevent hydrolysis. Shelf life: 6–12 months .

Advanced Research Questions

Q. How does the ethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The ethyl group enhances steric bulk, slowing transmetallation kinetics. To mitigate this:

- Use polar solvents (DMF or DMSO) to stabilize intermediates.

- Optimize ligand choice (e.g., SPhos instead of PPh₃) for better Pd coordination.

Kinetic studies (GC-MS monitoring) reveal a 15–20% lower yield compared to non-alkylated analogs, necessitating extended reaction times (24–48 hrs) .

Q. How does this compound’s stability vary under acidic/basic conditions?

- Methodological Answer :

Q. How to resolve contradictions in reported ¹H NMR chemical shifts?

- Methodological Answer : Discrepancies arise from solvent polarity and concentration effects. For reproducibility:

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆ shifts δ by ±0.3 ppm).

- Reference internal standards (TMS) and calibrate using high-field instruments (500+ MHz).

Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What computational methods predict the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

- HOMO-LUMO Gap : ~5.2 eV, indicating moderate electrophilicity.

- Natural Bond Orbital (NBO) Analysis : Partial charges on boron (+0.82) guide reactivity predictions.

Compare with experimental IR/Raman spectra for validation .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.